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hexahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No.: B3046548
CAS No.: 1257389-95-9
M. Wt: 125.17
InChI Key: XRSFPEFHACEZSM-UHFFFAOYSA-N
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Description

Structural Significance and Motif Prominence in Organic Chemistry

The structural framework of hexahydrocyclopenta[c]pyrrol-5(1H)-one is a noteworthy motif in organic chemistry due to the convergence of several key architectural features. The fusion of a five-membered carbocyclic ring (cyclopentane) with a five-membered nitrogen-containing heterocyclic ring (pyrrolidinone) results in a compact and rigid bicyclic system. This rigidity is a significant attribute, as it reduces the conformational flexibility of the molecule, which can be advantageous in the design of compounds that bind to specific biological targets. uq.edu.au

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active natural products. researchgate.net This five-membered nitrogen-containing heterocycle is a key component of many successful drugs, highlighting its importance as a "privileged" scaffold in medicinal chemistry. researchgate.net The pyrrole (B145914) scaffold and its derivatives are known to be physiologically active and serve as foundational structures for a variety of therapeutic agents, including antibacterial, antiviral, and anticancer compounds. nih.govresearchgate.net The prevalence of the pyrrole and pyrrolidine motif in numerous natural and synthetic bioactive compounds underscores its significance. nih.govrsc.org

Furthermore, the lactam functionality within the pyrrolidinone ring of this compound is a critical feature. Lactams, particularly bicyclic lactams, are considered privileged structures in medicinal chemistry. The β-lactam ring, for instance, is famously associated with penicillin and subsequent generations of antibiotics. rsc.org While the lactam in this compound is a γ-lactam, the underlying principle of the utility of the lactam motif remains. The ring strain in smaller lactam rings facilitates ring-opening reactions, making them useful synthetic intermediates. nih.gov In larger, more stable lactam systems like the one in the title compound, the amide bond provides a site for hydrogen bonding and can be a key interaction point with biological macromolecules.

Table 1: Key Structural Features of this compound
FeatureDescriptionSignificance in Organic Chemistry
Bicyclic Fused Ring SystemA cyclopentane (B165970) ring fused to a pyrrolidinone ring.Provides a rigid and compact three-dimensional structure, reducing conformational flexibility. uq.edu.au
Pyrrolidine/Pyrrolidinone CoreA five-membered nitrogen-containing heterocycle.A ubiquitous and privileged motif in natural products and pharmaceuticals with a wide range of biological activities. researchgate.netnih.govresearchgate.net
γ-Lactam FunctionalityA cyclic amide within the pyrrolidinone ring.Offers a site for hydrogen bonding and potential interactions with biological targets. Bicyclic lactams are considered privileged structures. rsc.org
Cyclopentane MoietyA five-membered carbocyclic ring.Influences the overall molecular shape and lipophilicity; a common feature in many natural products. researchgate.net

Role as a Privileged Scaffold in Complex Molecule Construction

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. uq.edu.auacs.org These scaffolds serve as versatile templates for the design and synthesis of compound libraries, accelerating the discovery of new bioactive agents. uq.edu.au The this compound core, and more broadly the bicyclic pyrrolidine framework, exhibits many of the characteristics of a privileged scaffold.

Bicyclic and tricyclic scaffolds are considered an ideal size for the synthesis of compound libraries. They possess a low enough molecular weight to allow for the addition of various substituents to enhance specificity and affinity while maintaining drug-like properties. acs.org The rigid nature of bicyclic systems, such as this compound, allows for the spatially defined presentation of these substituents, which is crucial for targeted interactions with proteins and other biological receptors. uq.edu.au

The utility of the hexahydrocyclopenta[c]pyrrole scaffold in the construction of complex molecules is exemplified by its use as a key intermediate in the synthesis of biologically active compounds. For instance, the related hexahydrocyclopenta[c]pyrrol-2-amine is a crucial intermediate in the synthesis of Gliclazide, an oral antidiabetic agent. researchgate.net This demonstrates how the core scaffold can be elaborated to produce a complex, marketed drug.

Furthermore, the pyrrole and its fused derivatives have been extensively explored in drug discovery programs targeting a wide range of diseases, including cancer and infectious diseases. rsc.orgresearchgate.net The ability of this heterocyclic system to be readily functionalized allows for the creation of diverse libraries of compounds for high-throughput screening. The development of efficient synthetic strategies to access these scaffolds is therefore of significant interest. rjptonline.orgresearchgate.net The construction of libraries based on privileged structures like the hexahydrocyclopenta[c]pyrrolidone core can lead to the identification of active compounds across various therapeutic areas. acs.org

The exploration of bicyclic privileged structures in combinatorial synthesis has been a topic of considerable interest, as these scaffolds provide a robust starting point for the generation of molecular diversity. nih.gov The this compound motif, with its defined stereochemistry and multiple points for diversification, fits well within this paradigm. Its application in the synthesis of natural product analogues and novel therapeutic agents continues to be an active area of research. For example, analogues of the natural product cerbinal, which feature a cyclopenta[c]pyridine core, have been synthesized and evaluated for their biological activities. nih.gov This highlights the potential for modifications of the core cyclopenta-fused heterocyclic system to yield compounds with interesting properties.

Table 2: Attributes of this compound as a Privileged Scaffold
AttributeDescriptionRelevance in Complex Molecule Construction
VersatilityThe scaffold can be functionalized at multiple positions.Allows for the creation of diverse chemical libraries for screening against various biological targets. acs.org
Three-Dimensional ComplexityThe fused ring system provides a defined spatial arrangement of substituents.Facilitates specific and high-affinity binding to biological receptors. uq.edu.au
Synthetic AccessibilityVarious synthetic routes can be employed to construct the core scaffold and its derivatives. rjptonline.orgresearchgate.netEnables the efficient production of analogues for structure-activity relationship studies.
Proven Biological RelevanceThe broader pyrrolidine and bicyclic lactam motifs are present in numerous approved drugs and natural products. researchgate.netrsc.orgIncreases the likelihood that derivatives of the scaffold will possess desirable biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B3046548 hexahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 1257389-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-1-5-3-8-4-6(5)2-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSFPEFHACEZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677265
Record name Hexahydrocyclopenta[c]pyrrol-5(1H)-one
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Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257389-95-9, 96896-09-2
Record name Hexahydrocyclopenta[c]pyrrol-5(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257389-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Hexahydrocyclopenta C Pyrrol 5 1h One

Established Synthetic Pathways

Established routes to the hexahydrocyclopenta[c]pyrrole core often begin with precursors derived from cyclopentane-1,2-dicarboxylic acid. These pathways are typically multi-step linear syntheses that construct the heterocyclic ring onto the existing carbocyclic frame.

The foundational step in many syntheses of the hexahydrocyclopenta[c]pyrrole scaffold is the formation of a bicyclic imide through a cyclization reaction. A common and effective starting material for this transformation is cis-cyclopentane-1,2-dicarboxylic anhydride (B1165640). This anhydride can be readily prepared by heating cis-cyclopentane-1,2-dicarboxylic acid with acetic anhydride.

The core bicyclic imide is then constructed via a condensation reaction between the anhydride and a nitrogen source. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) is used to produce N-aminocyclopentane-1,2-dicarboximide, a key intermediate. researchgate.net This reaction proceeds by nucleophilic attack of the hydrazine on the anhydride's carbonyl groups, followed by cyclization and dehydration to form the stable five-membered imide ring fused to the cyclopentane (B165970) ring. researchgate.net This method provides a direct and high-yielding route to the core ring system. researchgate.net

ReactantsNitrogen SourceSolvent(s)Reaction TimeYield
cis-Cyclopentane-1,2-dicarboxylic anhydride80% Hydrazine HydrateEthanolReflux, 3h87.7%
cis-Cyclopentane-1,2-dicarboxylic anhydrideHydrazine HydrateWater, Alcohol, Ester0.5 - 12hN/A

This table presents data on the synthesis of N-aminocyclopentane-1,2-dicarboximide, a key intermediate.

Following the initial cyclization, a multi-step sequence is typically employed. The most documented linear syntheses from the bicyclic imide intermediate, however, are directed toward producing hexahydrocyclopenta[c]pyrrol-2-amine, an important component in the synthesis of the drug Gliclazide. researchgate.net This process involves the complete reduction of both carbonyl groups of the imide using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. researchgate.net

To arrive at the target compound, hexahydrocyclopenta[c]pyrrol-5(1H)-one (a lactam), a different synthetic strategy is required. A plausible, though less documented, approach is the Dieckmann condensation. wikipedia.orgmasterorganicchemistry.comlibretexts.org This intramolecular reaction of a diester with a base is a powerful method for forming five- and six-membered rings. wikipedia.orglibretexts.org The linear synthesis would involve:

Preparation of a suitable N-substituted amino-diester precursor attached to a cyclopentane backbone.

Base-induced intramolecular condensation, where an enolate formed at one α-carbon attacks the other ester group, forming a cyclic β-keto ester. masterorganicchemistry.com

Subsequent hydrolysis and decarboxylation of the β-keto ester to yield the final this compound. libretexts.org

Advanced Synthetic Approaches

Advanced methods focus on improving the efficiency, selectivity, and scalability of the synthesis. These include developing chemo- and regioselective reactions, optimizing conditions for large-scale production, and maximizing yields.

Achieving the target lactam structure from an intermediate like N-substituted cyclopentane-1,2-dicarboximide would necessitate a highly chemoselective reduction. The challenge lies in reducing only one of the two imide carbonyl groups to a methylene (B1212753) (CH₂) group while leaving the other intact to form the lactam. This requires carefully selected reagents that can differentiate between the two electronically similar carbonyls, a non-trivial synthetic problem.

In the context of a Dieckmann condensation approach, regioselectivity becomes a key consideration if the diester precursor is unsymmetrical. The choice of base and reaction conditions can influence which ester group forms the enolate and which acts as the electrophile, potentially leading to a mixture of products if not properly controlled. libretexts.org

The synthesis of intermediates for the hexahydrocyclopenta[c]pyrrole ring system has been shown to be suitable for large-scale production. researchgate.net The procedure for synthesizing the Gliclazide precursor, which shares the same bicyclic core, was developed to be simple and effective for industrial application. researchgate.net A patent describing the preparation of octahydrocyclopentane[c]pyrrole details a process yielding over 70 grams of product with high purity (97%), indicating its scalability. google.com Key factors for large-scale synthesis include the use of cost-effective starting materials like cyclopentane-1,2-dicarboxylic anhydride, minimizing complex purification steps, and ensuring high, reproducible yields.

Further optimization detailed in patent literature for the reduction of the imide intermediate specifies reaction conditions such as temperature control (90 ± 5 °C) and the use of specific solvent systems (tetrahydrofuran and toluene) and reagent combinations (sodium borohydride (B1222165) and zinc chloride) to achieve yields exceeding 90%. google.com

StepReagentsSolventsTemperatureYield
Imide FormationCyclopentane-1,2-dicarboxylic anhydride, Hydrazine HydrateEthanolReflux87.7%
Imide Reduction (to Amine)"Ring Valeryl Imine", Sodium Borohydride, Zinc ChlorideTetrahydrofuran (B95107), Toluene90 ± 5 °C>90%

This table summarizes optimized conditions for key steps in the synthesis of the hexahydrocyclopenta[c]pyrrole core.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a method for planning chemical syntheses by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgtgc.ac.in This process involves breaking key chemical bonds, known as disconnections, and converting functional groups into others that may be more advantageous for disconnection, a process called functional group interconversion (FGI). tgc.ac.inlkouniv.ac.in The imaginary fragments resulting from a disconnection are termed synthons, which correspond to real-world chemical reagents known as synthetic equivalents. lkouniv.ac.inscitepress.org This strategic approach allows for the logical construction of a synthetic pathway. icj-e.org

Key Disconnections and Functional Group Interconversions

The structure of this compound, a bicyclic lactam, presents several logical points for retrosynthetic disconnection. The most apparent and strategically sound disconnections involve the bonds forming the pyrrolidone ring, as this simplifies the bicyclic system into a more manageable monosubstituted cyclopentane precursor.

A primary and highly reliable disconnection is the cleavage of the amide bond (C(O)-N) within the five-membered lactam ring. lkouniv.ac.in This is a standard strategy for amides and lactams, as their formation via intramolecular cyclization of an amino acid is a well-established and high-yielding reaction. wordpress.com This disconnection simplifies the target molecule (TM) into a substituted cyclopentane intermediate, specifically a γ-amino acid.

Figure 1: Primary Disconnection of the Lactam Ring O O // // C C-OH / \ | | N-H ====> (C-N) | NH2 \ / | / C C---- / \ / | | | |

Target Molecule Precursor (γ-amino acid)

Stereochemical Aspects in the Synthesis of Hexahydrocyclopenta C Pyrrol 5 1h One

Stereoselective Synthesis of the Hexahydrocyclopenta[c]pyrrol-5(1H)-one Scaffold

The construction of the this compound framework, which contains multiple stereocenters, necessitates methods that afford high levels of stereocontrol. A primary strategy for assembling the fused pyrrolidine (B122466) ring is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. nih.govwikipedia.org This reaction involves an azomethine ylide (the 1,3-dipole) and a cyclopentenone derivative (the dipolarophile).

The stereochemical outcome of this cycloaddition is governed by the geometry of the transition state. acs.org Key factors include the facial selectivity (the face of the dipolarophile from which the dipole approaches) and the endo/exo selectivity, which determines the orientation of substituents on the newly formed ring. rug.nl For instance, the reaction between an azomethine ylide and a cyclopentenone can lead to different diastereomers of the final bicyclic lactam. The choice of reactants, catalysts, and reaction conditions can influence the approach of the reacting partners, thereby favoring the formation of a single diastereomer. nih.govunito.it Intramolecular cyclization reactions, such as the 5-exo-trig cyclization, also provide a powerful route to fused 5,5-ring systems with high stereoselectivity, predominantly yielding trans-fused products.

Diastereoselective Control in Functionalization

Once the basic this compound scaffold is assembled, further chemical modifications may be required. Maintaining and controlling the stereochemistry during these functionalization steps is crucial. Diastereoselective control refers to the ability to introduce new stereocenters with a specific orientation relative to the existing ones.

For the this compound system, functionalization often targets the carbon atoms adjacent to the carbonyl group or the nitrogen atom. The inherent stereochemistry of the bicyclic system can direct the approach of incoming reagents. For example, bulky substituents on one face of the molecule will sterically hinder the approach of a reagent from that side, leading to preferential reaction on the opposite, less hindered face. This principle is fundamental in achieving diastereoselective alkylations, hydroxylations, or other modifications.

Endo-/Exo-Selectivity in Carbonyl Reductions

A key functionalization reaction for the this compound scaffold is the reduction of the C5-carbonyl group to a hydroxyl group. This reduction creates a new stereocenter, and the resulting alcohol can have two possible diastereomeric configurations: endo or exo. The terms endo and exo describe the relative stereochemistry of the new substituent (the hydroxyl group) in the bicyclic system. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

The facial selectivity of the hydride attack on the carbonyl carbon determines the outcome. The hydride reagent (e.g., from sodium borohydride) will preferentially attack from the less sterically hindered face of the cyclopentanone (B42830) ring. nih.gov The concave shape of the fused ring system typically presents two distinct faces. The stereoselectivity of the reduction can be influenced by several factors, as summarized in the table below. nih.gov

FactorInfluence on SelectivityExpected Outcome
Steric Hindrance The hydride reagent attacks from the less sterically crowded face.The major product will have the hydroxyl group on the less hindered face (exo or endo depending on the scaffold's specific conformation).
Reagent Size Bulkier reducing agents (e.g., L-Selectride) exhibit higher stereoselectivity compared to smaller ones (e.g., NaBH₄).Increased preference for attack from the less hindered face.
Chelation Control If a nearby functional group can coordinate with the hydride reagent, it can direct the attack from a specific face.The stereochemical outcome is determined by the geometry of the chelated intermediate.

In many fused ring systems, the exo product is thermodynamically more stable due to reduced steric interactions, while the endo product is often the kinetic product, formed faster due to favorable orbital interactions in the transition state. chemistrysteps.commasterorganicchemistry.com

Enantioselective Catalytic Approaches

To produce a single enantiomer of this compound, enantioselective catalytic methods are employed. These strategies use a small amount of a chiral catalyst to steer the reaction towards the formation of one enantiomer over the other.

Organocatalysis in Pyrrolidine Ring Formation

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including pyrrolidines. bohrium.commdpi.com Chiral secondary amines, such as proline and its derivatives, are common organocatalysts that can activate substrates through the formation of chiral enamine or iminium ion intermediates. nih.govku.ac.ae

In the context of synthesizing the this compound scaffold, an organocatalytic cascade reaction can be envisioned. rsc.org For example, a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral amine, could be followed by an intramolecular cyclization to form the pyrrolidine ring with high enantioselectivity. The catalyst controls the facial selectivity of the initial addition and thereby establishes the key stereocenters in the molecule.

Asymmetric Cycloaddition Reactions

Asymmetric 1,3-dipolar cycloadditions are a cornerstone for the enantioselective synthesis of five-membered rings. nih.govfrontiersin.org Chirality can be introduced in several ways:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the dipolarophile. This auxiliary directs the approach of the 1,3-dipole to one of the two faces, leading to a diastereoselective cycloaddition. rug.nl The auxiliary is removed in a subsequent step to yield the enantiomerically enriched product.

Chiral Catalysts: A chiral Lewis acid or organocatalyst can be used to catalyze the cycloaddition. The catalyst coordinates to one of the reactants, creating a chiral environment that favors one transition state over another, resulting in high enantioselectivity. unito.it

The table below summarizes some catalytic systems used in asymmetric cycloadditions for pyrrolidine synthesis.

Catalyst TypeExampleRoleTypical Enantiomeric Excess (ee)
Chiral Lewis Acids Metal complexes with chiral ligands (e.g., Cu-BOX, Ag-Feringa-phos)Activate the dipolarophile and create a chiral environment.>90%
Organocatalysts Chiral secondary amines (e.g., diarylprolinol silyl (B83357) ethers)Form chiral iminium ions with α,β-unsaturated aldehydes, lowering the LUMO and controlling facial selectivity.90-99%
Hydrogen-Bond Donors Chiral thioureas or squaramidesActivate the reactants through hydrogen bonding, directing the stereochemical course of the reaction.High

Chiral Resolution Techniques for Intermediates

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution can be employed to separate a racemic mixture of an intermediate or the final product. wikipedia.org This technique relies on the separation of enantiomers, which have identical physical properties, by converting them into diastereomers, which have different properties. nih.govresearchgate.netmdpi.com

Two common methods for chiral resolution are:

Diastereomeric Salt Formation: If the racemic mixture contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.com The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and elute separately.

These resolution techniques are particularly valuable for obtaining enantiomerically pure intermediates, which can then be carried forward in the synthesis to produce the final target compound as a single enantiomer. nih.gov

Chemical Transformations and Reactivity of Hexahydrocyclopenta C Pyrrol 5 1h One

Reactivity of the Ketone Moiety

The carbonyl group at the 5-position is a key site for synthetic modifications, allowing for reductions to alcohols and derivatization through carbonyl functionalization reactions.

The ketone of hexahydrocyclopenta[c]pyrrol-5(1H)-one can be readily reduced to the corresponding secondary alcohol, yielding octahydrocyclopenta[c]pyrrol-5-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.comwizeprep.comlibretexts.org NaBH₄ is a milder reducing agent, typically used in alcoholic solvents, and is selective for aldehydes and ketones. wizeprep.comlibretexts.org LiAlH₄ is a more potent reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids, and is typically used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.commasterorganicchemistry.comchemistrysteps.com

The reduction of similar bicyclic ketones has been shown to proceed with high stereoselectivity. For instance, the reduction of a related N-substituted this compound with sodium borohydride yields the endo-alcohol with high selectivity. researchgate.net This stereochemical outcome is dictated by the steric hindrance of the bicyclic ring system, which favors the approach of the hydride reagent from the less hindered exo face.

Table 1: Reductive Transformations of this compound Derivatives

Reactant Reagent Product Stereochemistry Reference

The carbonyl group of this compound can undergo various nucleophilic addition reactions to form new carbon-carbon bonds. One of the most common methods for converting a ketone to an alkene is the Wittig reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org

While specific examples of the Wittig reaction on this compound are not extensively documented in the literature, the general principles of this reaction are applicable. For instance, reaction with methylenetriphenylphosphorane (B3051586) would be expected to yield 5-methylenehexahydrocyclopenta[c]pyrrol-1(2H)-ene.

Functional Group Interconversions on the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is nucleophilic and can be readily functionalized through various reactions, including alkylation, acylation, and sulfonylation. researchgate.net These transformations are crucial for the synthesis of a wide array of derivatives with diverse biological activities.

N-alkylation can be achieved by treating the parent lactam with an alkyl halide in the presence of a base. beilstein-journals.orgd-nb.info The choice of base and solvent can influence the regioselectivity of alkylation in related heterocyclic systems. beilstein-journals.org N-acylation is another common transformation, typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a base to afford the corresponding N-acyl lactam. nsf.govrsc.org

A notable example of N-functionalization is the synthesis of the oral antidiabetic agent, Gliclazide. researchgate.net In this synthesis, the key intermediate, hexahydrocyclopenta[c]pyrrol-2(1H)-amine, is condensed with p-toluenesulfonyl urea. While this example starts from the corresponding amine, it highlights the importance of functionalization at the nitrogen position of this bicyclic scaffold.

Formation of Conjugates and Adducts, including Triazole Derivatives

This compound derivatives can be utilized as scaffolds for the construction of more complex molecular architectures, including conjugates with other bioactive molecules. A powerful method for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". organic-chemistry.orgnih.gov This reaction forms a stable 1,2,3-triazole ring, which serves as a linker between two molecular fragments.

In a reported synthesis, an N-substituted this compound was first reduced to the corresponding alcohol, which was then converted to an azide (B81097). researchgate.net This azide derivative was subsequently reacted with an alkyne via a cycloaddition reaction to furnish the 1,2,3-triazole conjugate. researchgate.net This approach allows for the modular synthesis of a library of compounds by varying the alkyne component.

Mesylation and Azide Substitution Reactions

The hydroxyl group of octahydrocyclopenta[c]pyrrol-5-ol, obtained from the reduction of the ketone, can be converted into a good leaving group, such as a mesylate, to facilitate nucleophilic substitution reactions. Mesylation is typically achieved by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine.

The resulting mesylate is a versatile intermediate that can be displaced by a variety of nucleophiles. For example, reaction with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) leads to the formation of the corresponding azide with inversion of stereochemistry. researchgate.net This transformation from an endo-alcohol to an exo-azide is a classic example of an Sₙ2 reaction.

Table 2: Mesylation and Azide Substitution of Octahydrocyclopenta[c]pyrrol-5-ol Derivatives

Reactant Reagent(s) Product Stereochemistry Reference

Hydrogenolysis Reactions

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by hydrogen. This reaction is particularly useful for the removal of protecting groups, such as a benzyl (B1604629) group from a nitrogen atom. researchgate.net The N-benzyl group is a common protecting group for amines due to its stability and ease of removal by catalytic hydrogenation. researchgate.netscilit.com

In the context of this compound, an N-benzyl derivative can be readily deprotected to yield the parent secondary amine. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. researchgate.net The reaction conditions are generally mild, often proceeding at room temperature and atmospheric pressure. This deprotection strategy is valuable in multi-step syntheses where the pyrrolidine nitrogen needs to be unmasked for subsequent functionalization.

Derivatives and Analogues of Hexahydrocyclopenta C Pyrrol 5 1h One

Synthesis of N-Substituted Hexahydrocyclopenta[c]pyrrol-5(1H)-one Derivatives

The secondary amine within the this compound structure provides a reactive site for the introduction of a wide array of substituents. A prominent example of N-substitution is demonstrated in the synthesis of 1-[hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-3-(4-methylbenzenesulfonyl)urea, a compound that showcases the elaboration of the core scaffold. researchgate.net The synthesis is a multi-step process that begins with a readily available starting material, cyclopentane-1,2-dicarboxylic anhydride (B1165640). researchgate.netdissertationtopic.net

The general synthetic pathway involves three key transformations:

Imide Formation: The initial step is the reaction of cyclopentane-1,2-dicarboxylic anhydride with hydrazine (B178648) hydrate (B1144303). This condensation reaction, typically performed under reflux in a solvent like methanol (B129727) or ethanol, yields N-aminocyclopentane-1,2-dicarboximide. dissertationtopic.netgoogle.com

Reductive Cyclization: The intermediate dicarboximide is then subjected to reduction to form the bicyclic amine core. Various reducing systems have been employed for this step, including potassium borohydride (B1222165) (KBH4) with aluminum chloride (AlCl3) in tetrahydrofuran (B95107) (THF) or sodium borohydride (NaBH4) with concentrated sulfuric acid. dissertationtopic.netgoogle.com These methods provide an alternative to more costly reagents like lithium aluminum hydride (LiAlH4). This reduction step forms the foundational hexahydrocyclopenta[c]pyrrolidine ring system.

Condensation/Urea Formation: The final step involves the condensation of the resulting bicyclic amine with a substituted sulfonyl isocyanate or a related precursor like p-toluenesulfonyl urea. researchgate.netdissertationtopic.net This reaction attaches the sulfonylurea moiety to the nitrogen atom of the pyrrolidine (B122466) ring, completing the synthesis of the N-substituted derivative. google.com

StepStarting MaterialKey ReagentsIntermediate/ProductReference
1Cyclopentane-1,2-dicarboxylic anhydrideHydrazine hydrate, Ethanol (reflux)N-aminocyclopentane-1,2-dicarboximide dissertationtopic.netgoogle.com
2N-aminocyclopentane-1,2-dicarboximideKBH₄ / AlCl₃ or NaBH₄ / H₂SO₄ in THFOctahydrocyclopenta[c]pyrrol-2-amine dissertationtopic.netgoogle.com
3Octahydrocyclopenta[c]pyrrol-2-aminep-Toluenesulfonyl urea1-[hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-3-(4-methylbenzenesulfonyl)urea researchgate.net

Structural Modifications at the C-5 Position

The carbonyl group at the C-5 position of the this compound framework is a key functional handle for further structural diversification. While specific examples detailing modifications of this exact molecule are not extensively documented in the literature, the chemical reactivity of the ketone is well-established, allowing for a range of predictable transformations analogous to those performed on similar lactam scaffolds. nih.gov

Potential synthetic modifications at the C-5 position include:

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation would yield hexahydrocyclopenta[c]pyrrol-5(1H)-ol, introducing a hydroxyl group that can serve as a hydrogen bond donor and a site for further functionalization, such as esterification or etherification.

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl carbon, creating a C-C bond and forming a tertiary alcohol upon workup. This allows for the introduction of various alkyl, alkenyl, or aryl substituents at the C-5 position.

Wittig Reaction: The carbonyl can be converted into an exocyclic double bond (an alkene) via the Wittig reaction, using a phosphonium (B103445) ylide (e.g., Ph₃P=CH₂). This replaces the C=O group with a C=CH₂ group, altering the geometry and electronic properties of the core structure.

Formation of Imines and Enamines: Condensation with primary amines can yield imines, which can be subsequently reduced (reductive amination) to form C-5 amino derivatives. Reaction with secondary amines can produce enamines, which are versatile intermediates for C-C bond formation at the adjacent C-4 position.

Reaction TypeReagent ClassResulting C-5 Functional GroupPotential Product Structure
ReductionHydride reducing agents (e.g., NaBH₄)Secondary Alcohol (-CH(OH)-)Hexahydrocyclopenta[c]pyrrol-5(1H)-ol
Grignard AdditionOrganomagnesium halides (e.g., CH₃MgBr)Tertiary Alcohol (-C(OH)R-)5-Methyl-octahydrocyclopenta[c]pyrrol-5-ol
Wittig ReactionPhosphonium ylides (e.g., Ph₃P=CH₂)Alkene (-C(=CH₂)-)5-Methylene-octahydrocyclopenta[c]pyrrole
Reductive AminationPrimary amine (e.g., RNH₂) + Reducing agentSecondary Amine (-CH(NHR)-)N-Substituted-5-amino-octahydrocyclopenta[c]pyrrole

Development of Polycyclic Systems Incorporating the this compound Framework

The rigid bicyclic structure of this compound serves as a valuable building block for the construction of more elaborate polycyclic systems. A primary strategy for this type of molecular elaboration is the Diels-Alder reaction, a powerful method for forming six-membered rings. wikipedia.org

To utilize the this compound scaffold in a Diels-Alder cycloaddition, it must first be converted into a reactive dienophile. This can be achieved by introducing a carbon-carbon double bond into the five-membered carbocyclic ring, for example, through an alpha-bromination of the ketone followed by elimination. The resulting α,β-unsaturated ketone (enone) derivative of the core structure can then act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene, such as butadiene or cyclopentadiene. semanticscholar.org This reaction would construct a new six-membered ring fused to the original bicyclic framework, yielding a complex tricyclic or tetracyclic system in a stereocontrolled manner.

Alternative strategies for building polycyclic systems include:

Cascade Reactions: Base- or acid-mediated cascade reactions can be designed to form multiple rings in a single synthetic operation, starting from a functionalized derivative of the core scaffold. nih.gov

Intramolecular Cyclizations: Attaching a reactive chain to the pyrrolidine nitrogen can enable an intramolecular cyclization onto the cyclopentanone (B42830) ring or an adjacent position, forming an additional fused or bridged ring system. researchgate.net

StrategyRequired Modification to CoreKey ReactionResulting SystemReference
Diels-Alder CycloadditionIntroduction of C=C double bond to form an enone (dienophile)[4+2] Cycloaddition with a diene (e.g., cyclopentadiene)Fused polycyclic lactam wikipedia.orgnih.gov
Intramolecular Aldol CondensationAttachment of a ketone-containing side chain to the nitrogenBase-catalyzed intramolecular cyclization and dehydrationTricyclic system with a new fused ring nih.gov
Acid-Catalyzed CyclizationAttachment of an aromatic or other nucleophilic group to the nitrogenIntramolecular electrophilic attack on the nucleophilic groupFused polycyclic aromatic/heterocyclic system researchgate.net

Exploration of Pharmacophore Scaffolds Incorporating the Core Structure (excluding biological activity/clinical data)

In medicinal chemistry, a "scaffold" is the core structural framework of a molecule. The this compound unit is an attractive scaffold due to its conformational rigidity and the defined spatial orientation of its functional groups. The exploration of this core structure in molecular design often involves identifying its key pharmacophoric features—the specific steric and electronic properties that are important for molecular recognition.

The primary pharmacophoric features of the this compound scaffold are:

Hydrogen Bond Acceptor: The oxygen atom of the C-5 carbonyl group serves as a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H proton of the secondary amine is a hydrogen bond donor. This feature is removed upon N-substitution, but the nitrogen atom itself can still participate in other interactions.

Hydrophobic Core: The fused, saturated aliphatic ring system provides a well-defined, non-polar, and rigid hydrophobic shape.

Substitution Vector: The nitrogen atom acts as a point for chemical modification (a vector), allowing for the attachment of various substituents. The orientation of these substituents is controlled by the rigid bicyclic nature of the scaffold.

A common strategy in drug design is "scaffold hopping," where a known core structure is replaced by a structurally different but functionally similar one to discover novel chemotypes. nih.govnamiki-s.co.jp The this compound framework can be considered a potential replacement for other bicyclic lactams or rigid scaffolds in such an approach. nih.gov By preserving the relative spatial arrangement of the key pharmacophoric features, designers can use this scaffold to create new molecules that mimic the molecular recognition properties of a parent compound while possessing a distinct chemical backbone. plos.org

Pharmacophoric FeatureStructural OriginPotential Role in Molecular Recognition
Hydrogen Bond AcceptorC-5 Carbonyl OxygenForms directed hydrogen bonds with a complementary donor group.
Hydrogen Bond DonorN-H ProtonForms directed hydrogen bonds with a complementary acceptor group.
Hydrophobic RegionFused Aliphatic RingsOccupies a non-polar pocket or cavity through van der Waals interactions.
Substitution VectorPyrrolidine NitrogenPositions appended functional groups in a specific region of space for further interactions.

Computational and Theoretical Investigations of Hexahydrocyclopenta C Pyrrol 5 1h One and Its Derivatives

Molecular Modeling and Docking Studies of Hexahydrocyclopenta[c]pyrrol-5(1H)-one-Containing Ligands

Molecular modeling and docking are indispensable techniques in modern drug discovery, allowing researchers to simulate the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. This approach is used to predict the binding orientation, affinity, and the nature of the interactions, thereby guiding the design of more potent and selective compounds. For ligands containing the this compound scaffold, these studies can reveal how the bicyclic core and its substituents fit into the active site of a target protein.

For instance, derivatives of the related pyrrolidine (B122466) ring system have been extensively studied as potential inhibitors for a variety of protein targets, including Mcl-1 (an anti-apoptotic protein), plasmepsins (involved in malaria), and β-lactamases (responsible for antibiotic resistance). nih.govnih.govnih.govnih.gov Docking studies on these related systems have shown that the pyrrolidine scaffold can effectively position functional groups to interact with key residues in an enzyme's active site. nih.govnih.gov One study on pyrrolidine derivatives as Mcl-1 inhibitors found that modifying the amino acid side chain attached to the core scaffold led to compound 18 , which exhibited a potent inhibitory constant (Kᵢ) of 0.077 µM. nih.gov Similarly, in silico docking has been used to identify phytochemicals with a β-lactamase inhibitory profile, with some compounds showing a GLIDE score of -8.20, superior to the standard clavulanic acid. whitesscience.com These examples underscore the potential of using computational docking to explore the therapeutic applications of novel this compound derivatives.

Analysis of Molecular Interactions and Binding Modes

The binding of a ligand to a protein is governed by a complex network of non-covalent interactions. A detailed analysis of these interactions is fundamental to understanding the basis of molecular recognition and affinity. Docking studies reveal the specific types of interactions, such as hydrogen bonds, hydrophobic contacts, ionic bonds, and van der Waals forces, that stabilize the ligand-protein complex.

In studies of related pyrrolidinone and lactam-containing inhibitors, specific interactions are frequently identified as key determinants of binding affinity. acs.org For example, the polar atoms on a glutarimide (B196013) moiety, structurally related to the lactam in this compound, were found to form hydrogen bonds with the backbone of residues like Trp380 and His378 in the cereblon (CRBN) protein. acs.org The nitrogen atom of a pyrrolidine ring can also interact with the side chain of acidic residues like glutamate. acs.org Molecular dynamics simulations of pyrrolidine derivatives targeting plasmepsin II helped to generate reasonable binding modes, explaining structure-activity relationships. nih.gov These simulations indicated that key hydrogen bonds and hydrophobic interactions within the enzyme's active site were crucial for the observed nanomolar inhibition. nih.gov

Table 1: Representative Binding Affinity Data for Pyrrolidine/Lactam Derivatives from Molecular Docking Studies This table presents example data from studies on related heterocyclic compounds to illustrate the outputs of molecular docking analyses. The specific values are context-dependent and vary with the protein target and ligand.

Compound ClassProtein TargetKey Interactions ObservedBinding Affinity (Example Metric)Reference
Pyrrolidine DerivativesMcl-1Hydrogen bonds, Hydrophobic interactionsKᵢ = 0.077 µM nih.gov
Pyrrolidine-3,4-diestersPlasmepsin IIHydrogen bonds with catalytic aspartatesNanomolar range nih.gov
Phytochemicals (e.g., β-Sitosterol)β-LactamaseHydrogen bonds, Hydrophobic interactionsGLIDE Score = -8.20 whitesscience.com
Glutarimide DerivativesCereblon (CRBN)Hydrogen bonds with Trp380, His378- acs.org

Conformational Analysis in Complex Molecular Systems

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. nih.gov Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds. youtube.com For a molecule like this compound, which is a fused ring system, the conformational flexibility is significantly restricted compared to acyclic or monocyclic molecules. csbsju.eduresearchgate.net

The fusion of the cyclopentane (B165970) and pyrrolidinone rings creates a rigid scaffold. Studies on similar fused heterocyclic systems have shown that the rings can adopt specific conformations, such as "envelope" or "twist" for five-membered rings and "chair" or "boat" for six-membered rings. nih.govresearchgate.net In crystallographic and DFT studies of certain pyrrolo[1,2-c]imidazole derivatives, the pyrrolidine ring was found to adopt a half-chair conformation. researchgate.net This defined geometry is crucial as it pre-organizes the substituents into specific spatial orientations, which can either enhance or diminish binding to a protein target. The rigidity of the this compound core can be advantageous in drug design, as it reduces the entropic penalty upon binding, potentially leading to higher affinity.

Quantum Chemical Calculations (DFT and TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide a deeper understanding of the intrinsic properties of a molecule based on its electronic structure. nih.govnih.gov These methods are used to calculate molecular geometries, vibrational frequencies, and electronic properties such as orbital energies, charge distribution, and electronic transitions. mdpi.combohrium.com

Electronic Structure Elucidation

DFT calculations are widely used to elucidate the electronic structure of molecules by analyzing the distribution and energy of their molecular orbitals. unic.ac.cyresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

For derivatives of this compound, DFT calculations can predict how different substituents affect the electronic landscape of the core structure. For example, adding an electron-donating group would be expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, an electron-withdrawing group would lower the LUMO energy, making it a better electron acceptor. In a study of pyrrolo[1,2-c]imidazole scaffolds, DFT calculations showed that the HOMO and LUMO energies were negative, indicating that the compounds were in a stable state. researchgate.net Such analyses are crucial for understanding the potential of these molecules in applications involving electronic processes.

Table 2: Illustrative Electronic Properties Calculated by DFT for Heterocyclic Compounds This table provides a conceptual overview of data obtained from DFT calculations on related molecules. Actual values would be specific to the exact molecule and computational method.

PropertyDescriptionTypical Information GainedReference
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; related to oxidation potential. mdpi.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; related to reduction potential. mdpi.com
HOMO-LUMO GapEnergy difference between HOMO and LUMOCorrelates with chemical stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP)Maps the charge distribution on the molecular surfaceIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.-

Analysis of Charge Transfer Properties

Intramolecular charge transfer (CT) is a fundamental process in many functional materials and bioactive molecules. It involves the redistribution of electron density from a donor part of a molecule to an acceptor part upon electronic excitation. TD-DFT is a powerful tool for studying such excited-state phenomena and predicting the nature of electronic transitions (e.g., π → π* or n → π*). bohrium.com

By functionalizing the this compound scaffold with electron-donating and electron-accepting groups, it is possible to design molecules with specific charge-transfer characteristics. Studies on other N-heterocyclic systems have demonstrated how structural modifications can tune these properties. For example, in certain pyrrole (B145914) derivatives, the introduction of an acetylamine group was shown to increase the efficiency of dye-sensitized solar cells by about 29%, a phenomenon linked to favorable charge transfer properties. researchgate.net TD-DFT calculations can predict the energies and characteristics of these CT states, providing guidance for the design of molecules for applications in materials science or as fluorescent probes.

Theoretical Prediction of Reactivity and Selectivity

DFT-based reactivity descriptors are valuable for predicting how and where a molecule is likely to react. researchgate.netmdpi.com By analyzing parameters derived from the electronic structure, such as the energies of frontier molecular orbitals (HOMO/LUMO) and the distribution of electrostatic potential, chemists can predict the most probable sites for electrophilic or nucleophilic attack. mdpi.com

For the this compound core, DFT can be used to predict its reactivity in various chemical transformations. For example, the carbonyl carbon of the lactam is an electrophilic site, while the nitrogen atom and the α-carbons can exhibit nucleophilic or acidic character depending on the reaction conditions. Computational studies on the enzymatic C-H amidation to form γ-lactams have used DFT to explore the reaction mechanism, calculating the energy barriers for different steps and spin states to explain the observed regioselectivity. nih.gov Similarly, DFT can help rationalize the regioselectivity of functionalizing γ-lactam derivatives, predicting whether a reaction will occur at the α-carbon, the nitrogen, or elsewhere on the ring. nih.gov This predictive power is instrumental in planning efficient synthetic routes to novel derivatives.

Mechanistic Studies through Computational Chemistry

Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of organic reactions. In the context of this compound and its derivatives, theoretical investigations, primarily employing Density Functional Theory (DFT), provide profound insights into reaction pathways, transition states, and the factors governing stereoselectivity and regioselectivity. While direct computational studies on the synthesis of this compound are not extensively documented in the literature, mechanistic analyses of analogous bicyclic γ-lactam and pyrrolidine-forming reactions offer a robust framework for understanding the potential synthetic routes to this class of compounds.

Key reaction types amenable to the synthesis of the this compound scaffold, such as intramolecular cyclizations and [3+2] cycloadditions, have been the subject of detailed computational scrutiny. These studies typically involve the calculation of potential energy surfaces to identify the most favorable reaction pathways. By mapping the energies of reactants, intermediates, transition states, and products, researchers can determine activation barriers and reaction thermodynamics, which are crucial for predicting reaction feasibility and outcomes.

Intramolecular Cyclization Mechanisms

One of the primary strategies for constructing bicyclic lactams is through intramolecular cyclization. Computational studies on similar systems, for instance, the diastereoselective CsOH-promoted cyclization of interlocked fumaramides to yield β-lactams, have revealed detailed mechanistic insights that can be extrapolated to the formation of γ-lactams like this compound. nih.govsemanticscholar.org Such studies often identify the rate-determining step and the origins of stereoselectivity. For example, in the formation of interlocked β-lactams, DFT calculations have shown that the deprotonation of an N-benzyl group by a macrocyclic amidate is the rate-determining step. researchgate.net

The transition states for the cyclization are meticulously analyzed to understand the geometric and energetic factors that favor one stereoisomer over another. The computational data often includes key bond distances and angles in the transition state, providing a static picture of the dynamic process of bond formation.

Table 1: Calculated Energy Barriers for a Model Intramolecular Lactam Cyclization

Transition StatePathwayActivation Free Energy (kcal/mol)Reference
trans-TS2trans-4-exo-trig15.2 semanticscholar.org
cis-TS2cis-4-exo-trig18.9 semanticscholar.org

This interactive table presents hypothetical data based on analogous systems to illustrate the kind of information derived from computational studies.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful method for the synthesis of five-membered rings, including the pyrrolidine core of this compound. DFT studies have been extensively used to investigate the mechanisms of 1,3-dipolar cycloadditions, for example, between azomethine ylides and various dipolarophiles, to form substituted pyrrolidines. rsc.orgmdpi.com These computational analyses help in predicting the regioselectivity and stereoselectivity of the cycloaddition. rsc.org

The frontier molecular orbital (FMO) theory is often employed in conjunction with DFT calculations to rationalize the observed selectivity. The energies and coefficients of the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) can predict the favored regioisomeric outcome. Furthermore, the analysis of transition state geometries can explain the preference for endo or exo products.

Table 2: DFT Calculated Parameters for a [3+2] Cycloaddition Reaction

ParameterReactant 1 (Azomethine Ylide)Reactant 2 (Alkene)Reference
HOMO Energy (eV)-5.8-10.2 scispace.com
LUMO Energy (eV)-1.20.5 scispace.com
Activation Energy (kcal/mol)14.8 (Path A)16.5 (Path B) scispace.com

This interactive table showcases representative data from DFT studies on [3+2] cycloadditions, highlighting the parameters used to predict reaction outcomes.

Computational studies have also shed light on the nature of the reaction mechanism, determining whether it proceeds through a concerted or a stepwise pathway involving a zwitterionic intermediate. For many [3+2] cycloadditions leading to pyrrolidines, a concerted, though often asynchronous, mechanism is found to be energetically favorable. scispace.com

Reductive Amination Pathways

Reductive amination is another key synthetic transformation that can be employed in the synthesis of precursors to bicyclic lactams. Computational investigations into the mechanism of direct reductive amination have provided a detailed understanding of the catalytic cycle and the role of various reagents. For instance, DFT studies on the reductive amination of aldehydes and amines with formic acid catalyzed by boron trifluoride complexes have identified the rate-determining step as the hydride transfer from a formate (B1220265) anion to a protonated imine. rsc.org Such insights are valuable for optimizing reaction conditions and catalyst selection for the synthesis of complex amines that can be precursors to compounds like this compound.

Hexahydrocyclopenta C Pyrrol 5 1h One As a Key Synthetic Intermediate

Precursor in the Synthesis of Oxazolidinone-Class Compounds

Oxazolidinones are a significant class of synthetic antibacterial agents, known for their efficacy against a range of clinically important resistant bacteria. jst.go.jp The hexahydrocyclopenta[c]pyrrol-5(1H)-one scaffold is instrumental in developing novel oxazolidinone derivatives.

In a representative synthetic pathway, N-aryl derivatives of this compound are utilized as the starting ketone. jst.go.jpresearchgate.net The synthesis proceeds through a stereoselective reduction of the ketone functionality. For instance, reduction of the azabicyclic ketone with sodium borohydride (B1222165) yields the corresponding endo-alcohol with high stereoselectivity and in excellent yields. jst.go.jpresearchgate.net This stereocontrol is a critical step in defining the ultimate three-dimensional structure of the final bioactive molecule.

From this alcohol intermediate, a series of chemical transformations can be carried out to introduce various substituents on the azabicyclic ring system. These modifications are designed to enhance antimicrobial potency and improve pharmacokinetic properties. For example, the alcohol can be converted to a mesylate, which then undergoes substitution with sodium azide (B81097) to introduce an azide group with an inversion of stereochemistry (exo-conformation). This azide can be further transformed into amines or triazoles, leading to a diverse library of oxazolidinone analogues. researchgate.net

Research has demonstrated that these novel oxazolidinones, bearing the 5-substituted octahydrocyclopenta[c]pyrrole (B1584311) moiety, exhibit potent in vitro activity against Mycobacterium tuberculosis and other clinically significant vancomycin-resistant bacteria. jst.go.jpresearchgate.net Some analogues have shown potency superior to that of the established drug, Linezolid. researchgate.net

Table 1: Synthesis of Oxazolidinone Analogues from a this compound Derivative jst.go.jpresearchgate.net

Starting Material Key Transformation Steps Final Compound Type
N-Aryl this compound 1. Reduction (NaBH₄) to endo-alcohol Endo-alcohol oxazolidinone
Endo-alcohol intermediate 1. Mesylation 2. Substitution (NaN₃) Exo-azide oxazolidinone
Exo-azide intermediate 1. Cycloaddition (with vinyl acetate) Exo-triazole oxazolidinone

Intermediate in the Preparation of Sulfonylurea Derivatives

Sulfonylureas are a class of oral anti-diabetic agents widely used in the management of type 2 diabetes. The hexahydrocyclopenta[c]pyrrole core is a key structural feature of the second-generation sulfonylurea drug, Gliclazide. researchgate.net The synthesis of Gliclazide and related derivatives often involves an intermediate derived from this compound.

A common synthetic route to Gliclazide starts with cyclopentane-1,2-dicarboxylic anhydride (B1165640). researchgate.net This starting material is converted in several steps to N-amino-3-azabicyclo[3.3.0]octane (also known as hexahydrocyclopenta[c]pyrrol-2(1H)-amine), which is the key intermediate. researchgate.netgoogle.com This amine can be conceptually derived from the title ketone via reductive amination. The key amine intermediate is then condensed with a p-toluenesulfonyl isocyanate or a related derivative to form the final sulfonylurea structure. researchgate.netjsynthchem.com

Alternative patented methods describe the reaction of N-amino-3-azabicyclo[3.3.0]octane with phosgene (B1210022) to form an N-carbamoyl chloride intermediate. This intermediate is subsequently condensed with p-toluenesulfonamide (B41071) to yield Gliclazide. google.com Another approach involves reacting p-toluenesulfonylurea with hydrazine (B178648) hydrate (B1144303) and then with 1,2-cyclopentanedicarboxylic anhydride, followed by a final reduction step to obtain Gliclazide. google.com These varied synthetic strategies highlight the centrality of the hexahydrocyclopenta[c]pyrrole framework in accessing this important class of drugs.

Table 2: Key Intermediates in Gliclazide Synthesis

Intermediate Name Chemical Formula Role in Synthesis
Cyclopentane-1,2-dicarboxylic anhydride C₇H₈O₃ Initial Starting Material
N-amino-3-azabicyclo[3.3.0]octane C₇H₁₄N₂ Key Amine Intermediate for Condensation
N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride C₈H₁₃ClN₂O Activated Intermediate for Condensation

Role in the Construction of Advanced Azabicyclic Systems

The rigid bicyclic structure of this compound makes it an excellent starting point for the construction of more complex, advanced azabicyclic systems. These systems are of great interest in medicinal chemistry as they can precisely orient functional groups in three-dimensional space, leading to enhanced target binding and specificity.

The synthetic utility of the ketone is demonstrated in its conversion to various functionalized octahydrocyclopenta[c]pyrrole derivatives. As mentioned previously, the ketone can be stereoselectively reduced to an alcohol. jst.go.jpresearchgate.net This alcohol serves as a handle for introducing a range of other functional groups. For example, mesylation of the hydroxyl group creates a good leaving group, which can be displaced by nucleophiles like azide. The azide can then be reduced to a primary amine or used in cycloaddition reactions to form triazoles. researchgate.net

These transformations allow for the systematic exploration of the chemical space around the azabicyclic core. By attaching different moieties at the 5-position, chemists can fine-tune the steric and electronic properties of the molecule to optimize its biological activity. This modular approach is a powerful strategy in modern drug discovery, enabling the construction of sophisticated molecular architectures designed for specific biological targets. The resulting substituted azabicyclic systems are key components of novel antibacterial agents, demonstrating the value of the original ketone scaffold. researchgate.net

Utility in the Synthesis of Specific Inhibitor Analogues

Beyond its use in established drug classes, this compound and its derivatives are valuable intermediates in the synthesis of novel, specific inhibitor analogues for various biological targets. The unique conformational constraints of the octahydrocyclopenta[c]pyrrole scaffold make it an attractive core for designing molecules that can fit into specific binding pockets of enzymes and receptors.

A significant application is in the development of allosteric inhibitors of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2). google.com SHP2 is a key signaling protein and a validated target in oncology. nih.gov Patented research describes the synthesis of a series of octahydrocyclopenta[c]pyrrole-based compounds as potent SHP2 inhibitors. google.com The synthesis of these complex molecules relies on building upon the core bicyclic structure, demonstrating its utility as a foundational scaffold for targeted inhibitor design.

Furthermore, the oxazolidinone derivatives synthesized from this ketone, as detailed in section 7.1, are themselves specific inhibitors of bacterial protein synthesis. jst.go.jpresearchgate.net Their potent antibacterial activity stems from their ability to bind to the bacterial ribosome and prevent the formation of the initiation complex. This highlights a direct line from the versatile ketone intermediate to the creation of molecules with a specific, well-defined mechanism of inhibitory action.

Table 3: Inhibitor Classes Derived from the Hexahydrocyclopenta[c]pyrrole Scaffold

Inhibitor Class Biological Target Therapeutic Area
Oxazolidinones Bacterial Ribosome Infectious Diseases
Allosteric SHP2 Inhibitors SHP2 Phosphatase Oncology

Advanced Spectroscopic Characterization of Hexahydrocyclopenta C Pyrrol 5 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. Beyond simple proton (¹H) and carbon-¹³ (¹³C) NMR, advanced 2D NMR techniques are crucial for the unambiguous assignment of signals and the determination of the relative stereochemistry of hexahydrocyclopenta[c]pyrrol-5(1H)-one.

Detailed Research Findings: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete bonding framework. A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of adjacent protons within the fused ring system. The HSQC spectrum correlates each proton to its directly attached carbon atom, while the HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. These correlations are instrumental in assigning the quaternary carbons and piecing together the molecular puzzle. nih.gov

For stereochemical assignment, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are pivotal. acdlabs.comcolumbia.edunanalysis.com These techniques detect through-space interactions between protons that are in close proximity, irrespective of their bonding connectivity. By observing NOE cross-peaks, it is possible to deduce the relative orientation of substituents and the fusion stereochemistry of the two rings. For instance, an NOE between a proton on the cyclopentane (B165970) ring and a proton on the pyrrolidinone ring would indicate a cis-fusion. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing quantitative insights into internuclear distances. acdlabs.com

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
13.25 (m)45.2C-2, C-5, C-6aH-6a, H-2
21.85 (m), 2.10 (m)28.9C-1, C-3, C-3aH-1, H-3
31.95 (m), 2.20 (m)30.1C-2, C-3a, C-4H-2, H-3a
3a2.80 (m)52.5C-3, C-4, C-6aH-3, H-6a
43.40 (t, J=7.5 Hz)48.7C-3a, C-5, C-6H-6
5 (C=O)-175.8--
62.35 (t, J=7.5 Hz)35.1C-4, C-5, C-6aH-4
6a3.10 (m)58.3C-1, C-5, C-6H-1, H-3a
N-H7.50 (br s)-C-1, C-3a-

Note: This data is representative and based on values reported for similar γ-lactam structures. Actual chemical shifts can vary with substitution. ejmanager.comimpactfactor.orgresearchgate.netuan.mx

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Detailed Research Findings: In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation of this bicyclic lactam is expected to follow characteristic pathways. libretexts.org A primary fragmentation would likely be the cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage), leading to the loss of CO and the formation of a stable radical cation. Another prominent fragmentation pathway for pyrrolidine-containing compounds is the loss of the entire pyrrolidine (B122466) ring or portions of it. wvu.eduwvu.edu

The fragmentation may also involve the cyclopentane ring, with successive losses of ethylene (B1197577) (28 Da) or other small neutral molecules. The presence of specific fragments can help to confirm the bicyclic structure and the location of any substituents. For example, the loss of a 71 Da neutral fragment from an α-pyrrolidinophenone cathinone, corresponding to the pyrrolidine ring, is a consistently observed fragmentation pathway. wvu.edu

Table 2: Plausible Mass Spectrometry Fragmentation for this compound (MW: 125.17)

m/zProposed FragmentNeutral Loss
125[C₇H₁₁NO]⁺-
97[C₇H₁₁N]⁺CO
82[C₅H₈N]⁺C₂H₃O
69[C₄H₇N]⁺C₃H₄O
55[C₄H₇]⁺C₃H₄NO

Note: This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry for similar structures.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and both relative and absolute stereochemistry.

Detailed Research Findings: For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis can definitively establish the cis or trans fusion of the five-membered rings. mdpi.com The resulting crystal structure would also reveal the conformation of each ring and the spatial arrangement of all atoms in the unit cell. This technique is particularly powerful for resolving stereochemical ambiguities that may persist even after extensive NMR analysis. The bond lengths and angles obtained from the crystal structure can also provide insights into ring strain and the electronic nature of the lactam functionality. researchgate.net

Table 3: Representative X-ray Crystallography Data for a Fused Heterocyclic System

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)9.871
β (°)105.34
C=O bond length (Å)1.235
C-N bond length (lactam) (Å)1.348
C-C bond length (ring fusion) (Å)1.542
Ring fusioncis

Note: This data is representative and based on values reported for similar heterocyclic structures. mdpi.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Detailed Research Findings: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the γ-lactam. This peak typically appears in the range of 1680-1720 cm⁻¹. The exact position is influenced by ring strain and hydrogen bonding. The N-H stretching vibration of the secondary amide would be observed as a band around 3200-3400 cm⁻¹. C-H stretching vibrations of the aliphatic rings would appear just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. wikipedia.org The C=O stretch of the lactam would also be visible in the Raman spectrum, though typically weaker than in the IR. nih.govresearchgate.netnih.gov The C-C and C-N stretching vibrations of the bicyclic framework would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), providing a unique vibrational signature for the molecule.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-HStretch3200-3400 (broad)3200-3400 (weak)
C-H (sp³)Stretch2850-29602850-2960
C=O (γ-lactam)Stretch1680-1720 (strong)1680-1720 (moderate)
C-NStretch1200-13501200-1350
C-CStretch800-1200800-1200

Thermal Analysis Techniques (TGA, DTA) for Stability and Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide valuable information about the thermal stability and decomposition profile of a compound. abo.fi

Detailed Research Findings: TGA measures the change in mass of a sample as a function of temperature. mdpi.com For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose. The stability of pyrrolidinone derivatives can be influenced by factors such as substitution and intermolecular interactions. nih.gov For instance, studies on N-methyl-2-pyrrolidone have shown that decomposition can be significant at elevated temperatures. google.com The TGA curve would indicate the temperature range of decomposition and the percentage of mass loss at each stage.

DTA measures the temperature difference between a sample and an inert reference as a function of temperature. This technique can detect exothermic or endothermic events such as melting, crystallization, and decomposition. nih.gov The DTA curve for this compound would show an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition. Combining TGA and DTA provides a comprehensive thermal profile of the compound. abo.fi

Table 5: Hypothetical Thermal Analysis Data for this compound

TechniqueEventTemperature Range (°C)
TGAOnset of Decomposition> 200
50% Mass Loss~350
DTAMelting Point (Endotherm)120-130
Decomposition (Exotherm)> 250

Note: These values are estimations based on the thermal behavior of similar organic compounds.

Dynamic Nuclear Polarization (DNP) Studies for Advanced Structural Insights

Dynamic Nuclear Polarization (DNP) is a sensitivity-enhancement technique in NMR spectroscopy that can provide unprecedented structural insights, particularly for solid-state samples and molecules with low natural abundance of NMR-active nuclei. acs.org DNP works by transferring the high polarization of electron spins from a polarizing agent to the surrounding nuclear spins via microwave irradiation at low temperatures. acs.orgyoutube.com

Detailed Research Findings: For a solid sample of this compound, DNP-enhanced solid-state NMR could provide atomic-level structural details that are difficult to obtain with other methods. bruker.com The significant signal enhancement (by factors of 10 to over 100) allows for the acquisition of sophisticated NMR experiments in a fraction of the time required for conventional solid-state NMR. researchgate.net This enables the measurement of precise internuclear distances and torsion angles, leading to a detailed 3D structural model of the molecule in its solid state.

Furthermore, DNP can facilitate the observation of NMR signals from low-gamma nuclei like ¹⁵N at natural abundance. This would allow for the direct probing of the nitrogen environment within the lactam ring, providing valuable information about hydrogen bonding and packing interactions. iastate.edunih.gov DNP-NMR is emerging as a powerful tool for the characterization of complex organic molecules, including active pharmaceutical ingredients, in their solid forms. bruker.com

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Methodological Advancements

The synthesis of the hexahydrocyclopenta[c]pyrrol-5(1H)-one core, while not extensively documented in mainstream literature, can be inferred from the synthesis of its derivatives. A notable example is the synthesis of 1-[hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-3-(4-methylbenzenesulfonyl)urea, a key intermediate in the production of the antidiabetic drug Gliclazide. This synthesis commences with cyclopentane-1,2-dicarboxylic anhydride (B1165640), which undergoes a three-step transformation to yield the desired product. This established route provides a foundational methodology for accessing the core bicyclic structure of this compound.

General advancements in the synthesis of γ-lactams and bicyclic nitrogen heterocycles also offer promising avenues for the construction of this specific scaffold. acs.org Methodologies such as organocatalyzed asymmetric [3+2] annulations have proven effective in creating enantioenriched bicyclic γ-lactams with multiple stereocenters. acs.org These modern synthetic strategies, which often start from simple, readily available precursors, allow for a rapid and controlled increase in molecular complexity, paving the way for more efficient and stereoselective syntheses of this compound and its analogues. acs.org

Unexplored Avenues in Stereocontrolled Synthesis

The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the context of drug discovery where the biological activity of a molecule is often dictated by its three-dimensional arrangement. The this compound scaffold possesses multiple stereocenters, offering the potential for a rich stereochemical diversity. However, the stereocontrolled synthesis of this specific molecule remains a largely unexplored area.

Future research in this domain could draw inspiration from established methods for the asymmetric synthesis of related pyrrolidine-containing compounds and bicyclic lactams. nih.govmdpi.com The use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions are all viable strategies that could be adapted to control the stereochemical outcome of synthetic routes to this compound. Furthermore, substrate-controlled diastereoselective reactions, where the existing stereocenters in a precursor molecule influence the formation of new ones, could also be a powerful tool for achieving specific stereoisomers. The development of novel catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity in the formation of the bicyclic core is a key challenge and a significant opportunity for innovation.

Potential for Further Structural Diversification

The this compound scaffold provides a robust platform for structural diversification, allowing for the generation of libraries of related compounds with a wide range of physicochemical properties. The lactam nitrogen and the carbonyl group are key functional handles that can be readily modified. For instance, the nitrogen atom can be alkylated, acylated, or arylated to introduce a variety of substituents. The carbonyl group can undergo reduction to the corresponding alcohol or be converted to a thiocarbonyl or other functional groups.

Furthermore, the cyclopentane (B165970) and pyrrolidinone rings offer multiple sites for the introduction of additional functional groups. Modern C-H activation and functionalization techniques could be employed to selectively introduce substituents at specific positions on the carbon skeleton, further expanding the accessible chemical space. rsc.org This potential for diversification makes this compound an attractive starting point for the development of new therapeutic agents and functional materials. The ability to systematically modify the structure and study the resulting changes in properties is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Integration of Computational Design in Synthetic Planning

Computational chemistry has emerged as a powerful tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new synthetic routes. In the context of this compound, computational methods could play a pivotal role in several areas.

Density functional theory (DFT) calculations, for example, can be used to model transition states and predict the stereochemical outcome of asymmetric reactions, thereby guiding the selection of appropriate catalysts and reaction conditions for stereocontrolled synthesis. researchgate.net Molecular modeling can also be employed to design novel derivatives of the this compound scaffold with desired electronic and steric properties. By simulating the binding of these virtual compounds to biological targets, computational screening can help to prioritize synthetic efforts and accelerate the discovery of new bioactive molecules. The integration of computational design with experimental synthesis represents a synergistic approach that can significantly enhance the efficiency and effectiveness of research in this area.

Emerging Applications as a Versatile Synthetic Building Block

The utility of a chemical compound is often defined by its ability to serve as a versatile building block in the synthesis of more complex and functional molecules. While the application of this compound has been somewhat limited to its role as an intermediate in the synthesis of specific pharmaceutical agents, its potential as a broader synthetic tool is beginning to be recognized.

The rigid, bicyclic structure of this compound makes it an attractive scaffold for the development of conformationally constrained peptides and peptidomimetics. Its inherent chirality, once controlled, can be used to induce asymmetry in subsequent chemical transformations, making it a valuable chiral auxiliary or scaffold in asymmetric synthesis. acs.org As the synthetic methodologies for accessing this compound and its derivatives become more established, it is anticipated that its application as a versatile building block in medicinal chemistry, agrochemistry, and materials science will continue to expand. The pyrrolidine (B122466) ring, a key feature of this molecule, is a prevalent motif in a wide array of biologically active compounds, further highlighting the potential of this scaffold in drug discovery. nih.gov

Q & A

Q. What are the key synthetic methodologies for hexahydrocyclopenta[c]pyrrol-5(1H)-one and its derivatives?

Answer: The compound is commonly synthesized via catalytic cyclization reactions. For example:

  • Pauson–Khand Reaction : Intramolecular cyclization of enynes using molybdenum hexacarbonyl (Mo(CO)₆) and dimethyl sulfoxide (DMSO) yields methylenecyclopenta[c]pyrrol-5(1H)-one derivatives .
  • Rhodium-Catalyzed Cyclizations : Rhodium catalysts (e.g., Rh₂(CO)₄Cl₂) under CO or N₂ atmospheres produce diverse scaffolds like cyclopenta[c]pyridin-6(5H)-one or vinyl piperidine derivatives .
  • Stepwise Functionalization : Post-cyclization modifications, such as sulfonylation or trifluoromethylation, enable structural diversification (e.g., 2-(4-methylbenzenesulfonyl) derivatives) .

Q. Key Considerations :

  • Monitor reaction atmosphere (CO vs. N₂) to control product selectivity.
  • Use silica gel chromatography for purification to isolate stereoisomers .

Q. How should researchers handle safety and stability concerns during experimental work?

Answer: this compound derivatives exhibit acute toxicity (oral, dermal: Category 4) and respiratory irritation (H335). Mitigation strategies include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and full-face respirators for aerosol-prone steps .
  • Ventilation : Use fume hoods to limit inhalation exposure, especially during solvent evaporation or high-temperature reactions .
  • Storage : Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent decomposition .

Q. Stability Data :

  • Avoid strong oxidizers and moisture to prevent exothermic side reactions .
  • Shelf-life: Typically 12–24 months under recommended conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during cyclization reactions?

Answer: Discrepancies in stereoselectivity often arise from catalyst choice or solvent effects. For example:

  • Catalyst-Dependent Outcomes :
    • Mo(CO)₆/DMSO favors endo-selectivity in Pauson–Khand reactions .
    • Rhodium catalysts under CO yield planar cyclopenta[c]pyridinones, while N₂ atmospheres produce strained vinyl piperidines .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce enantiomeric excess.

Q. Methodological Recommendations :

  • Use X-ray crystallography (e.g., ORTEP structures) to confirm stereochemistry .
  • Optimize chiral auxiliaries or ligands (e.g., BINAP) for enantioselective syntheses .

Q. What strategies are effective for incorporating this compound into pharmacologically active compounds?

Answer: The scaffold’s rigid bicyclic structure is leveraged in drug discovery for:

  • Retinol-Binding Protein (RBP4) Antagonists : Derivatives like (3aR,5R,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl methanones show nanomolar binding affinity. Synthesize via HBTU-mediated coupling of piperidine intermediates .
  • Anti-Inflammatory Agents : 2,3,3a,4,5,6-Hexahydrocyclopenta[c]pyrazole derivatives inhibit COX-2 with IC₅₀ values < 1 μM. Key steps include [2+2+2] cyclizations and post-functionalization .

Q. Analytical Validation :

  • Confirm purity via HPLC (≥95%) and LC-MS (e.g., m/z 523 [M+H]⁺ for trifluoromethyl derivatives) .
  • Use in vitro assays (e.g., cell viability, enzyme inhibition) to correlate structure-activity relationships .

Q. How can researchers address challenges in characterizing aggregation-induced emission (AIE) properties of functionalized derivatives?

Answer: Pentaaryl-substituted pyrano[3,2-b]pyrrol-5(1H)-ones exhibit AIE, but characterization requires:

  • Solvent Polarity Screening : Test fluorescence in THF (dispersed) vs. aqueous mixtures (aggregated states) .
  • Time-Resolved Spectroscopy : Measure emission lifetimes to distinguish monomeric vs. aggregated species.
  • X-ray Crystallography : Resolve π-stacking interactions in solid-state structures .

Synthetic Tip : Single-step Sonogashira couplings or Ullmann reactions enable efficient aryl functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.